molecular formula C27H26O10 B1201312 (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde CAS No. 76573-20-1

(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde

Cat. No.: B1201312
CAS No.: 76573-20-1
M. Wt: 510.5 g/mol
InChI Key: UPUXNGKLWJHPLA-KKHVFSQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is a derivative of daunomycinone, which is an anthracycline antibiotic. This compound is known for its potent antitumor properties and is used in the treatment of various cancers. The structure of this compound includes a pentafuranosyl sugar moiety attached to the daunomycinone aglycone, which enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves multiple steps, starting from daunomycinone. The key steps include the protection of hydroxyl groups, glycosylation with the appropriate sugar moiety, and subsequent deprotection. The reaction conditions typically involve the use of protecting groups such as silyl ethers and acetals, and the glycosylation step is often carried out using Lewis acids like boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the sugar moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of daunomycinone with modified sugar moieties and altered oxidation states, which can have different biological activities.

Scientific Research Applications

(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: The compound is used to study the mechanisms of action of anthracycline antibiotics and their interactions with DNA.

    Medicine: It is investigated for its potential use in cancer therapy, particularly in targeting specific types of tumors.

    Industry: The compound is used in the development of new antitumor drugs and in the study of drug delivery systems.

Mechanism of Action

The mechanism of action of (2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde involves intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause damage to cellular components, leading to apoptosis. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Daunomycinone: The parent compound with similar antitumor properties.

    Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different sugar moiety.

    Epirubicin: A derivative of doxorubicin with altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness

(2s,3s,5s)-5-{[(1s,3s)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl]oxy}-2-methyltetrahydrofuran-3-carbaldehyde is unique due to its specific sugar moiety, which enhances its biological activity and specificity towards certain cancer cells. This modification also affects its pharmacokinetics and reduces some of the side effects associated with other anthracyclines.

Properties

CAS No.

76573-20-1

Molecular Formula

C27H26O10

Molecular Weight

510.5 g/mol

IUPAC Name

(2S,3S,5S)-5-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxolane-3-carbaldehyde

InChI

InChI=1S/C27H26O10/c1-11-13(10-28)7-18(36-11)37-17-9-27(34,12(2)29)8-15-20(17)26(33)22-21(24(15)31)23(30)14-5-4-6-16(35-3)19(14)25(22)32/h4-6,10-11,13,17-18,31,33-34H,7-9H2,1-3H3/t11-,13+,17-,18-,27-/m0/s1

InChI Key

UPUXNGKLWJHPLA-KKHVFSQQSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O

SMILES

CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O

Canonical SMILES

CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)C=O

Synonyms

7(O)-(2,3,5-trideoxy-3-C-formylpentafuranosyl)daunomycinone
7-O-(2,3,5-trideoxy-3-formyl-alpha-L-threo-pentafuranosyl)daunomycinone
7-TFPD

Origin of Product

United States

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